molecular formula C16H18Cl2Si B1584056 Bis(4-chlorophenyl)methyl-trimethylsilane CAS No. 121043-50-3

Bis(4-chlorophenyl)methyl-trimethylsilane

Cat. No.: B1584056
CAS No.: 121043-50-3
M. Wt: 309.3 g/mol
InChI Key: WFJNKEIBSRLNQT-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C16H18Cl2Si. It is characterized by the presence of two 4-chlorophenyl groups attached to a central silicon atom, which is also bonded to a methyl group and three trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-chlorophenyl)methyl-trimethylsilane typically involves the reaction of 4-chlorobenzyl chloride with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-chlorobenzyl chloride+trimethylchlorosilanebaseThis compound\text{4-chlorobenzyl chloride} + \text{trimethylchlorosilane} \xrightarrow{\text{base}} \text{this compound} 4-chlorobenzyl chloride+trimethylchlorosilanebase​this compound

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices in industrial settings .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of silanes with lower oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed:

    Substitution: Formation of various substituted silanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of simpler silanes.

Scientific Research Applications

Bis(4-chlorophenyl)methyl-trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)methyl-trimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in coordination with other atoms, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silane derivatives .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)methyl-dimethylsilane
  • Bis(4-chlorophenyl)methyl-ethylsilane
  • Bis(4-chlorophenyl)methyl-phenylsilane

Comparison: Bis(4-chlorophenyl)methyl-trimethylsilane is unique due to the presence of three trimethylsilyl groups, which impart greater stability and reactivity compared to its analogs with fewer or different substituents. This compound exhibits distinct chemical behavior, making it more suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

bis(4-chlorophenyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2Si/c1-19(2,3)16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNKEIBSRLNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153125
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121043-50-3
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, bis((4-chlorophenyl)methyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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